6-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine
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Description
6-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine is a useful research compound. Its molecular formula is C19H24N8O and its molecular weight is 380.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.20730742 g/mol and the complexity rating of the compound is 512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s known that similar compounds interact with their targets, leading to significant activity against mycobacterium tuberculosis h37ra .
Biochemical Pathways
It’s known that similar compounds exhibit anti-tubercular activity, suggesting they may affect the biochemical pathways related to the survival and replication of mycobacterium tuberculosis .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , indicating that they may have a bactericidal effect.
Biological Activity
The compound 6-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine is a purine derivative that has garnered interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H22N6O
- Molecular Weight : 326.4 g/mol
- CAS Number : 2770637-06-2
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Anticancer Activity
- Recent studies indicate that derivatives of purine compounds, including this specific structure, exhibit significant cytotoxic effects against various cancer cell lines. For instance, it has shown high cytotoxicity against murine mammary carcinoma (4T1), human colorectal adenocarcinoma (COLO201), and hepatocellular carcinoma (HepG2) cells .
- The mechanism of action appears to involve the inhibition of DNA biosynthesis, which is critical for cancer cell proliferation.
-
Neuropharmacological Effects
- The compound has been investigated for its interaction with dopamine receptors, particularly the D3 subtype. It may modulate dopaminergic pathways, which are crucial in treating disorders such as schizophrenia and Parkinson's disease .
- In vitro studies have demonstrated that this compound can influence neurotransmitter levels, suggesting potential applications in neurodegenerative diseases.
-
Enzyme Inhibition
- The compound has shown promising results as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to cognitive function and Alzheimer's disease. The inhibition of AChE can enhance acetylcholine levels in the brain, potentially improving memory and learning .
- Additionally, it has been evaluated for urease inhibitory activity, which could have implications in treating infections caused by urease-producing bacteria .
Research Findings and Case Studies
Several studies have explored the biological activities of this compound and its derivatives:
Case Study: Cytotoxic Activity
In a recent study, a series of purine derivatives were synthesized and tested for their cytotoxic effects on various tumor cell lines. The specific derivative containing the cyclopropylpyrimidine moiety demonstrated an IC50 value significantly lower than standard chemotherapeutic agents, indicating its potential as a novel anticancer agent .
Case Study: Neuropharmacological Effects
Another study focused on the neuropharmacological properties of this compound revealed its ability to enhance dopaminergic activity in animal models. This suggests that it could be beneficial in managing symptoms associated with dopamine dysregulation .
Properties
IUPAC Name |
6-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-9-(2-methoxyethyl)purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N8O/c1-28-9-8-27-13-24-17-18(22-12-23-19(17)27)26-6-4-25(5-7-26)16-10-15(14-2-3-14)20-11-21-16/h10-14H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOIUCOGBZGTGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=NC(=C4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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